1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-

Overview

Description

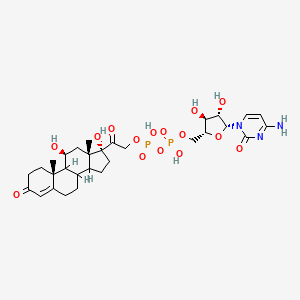

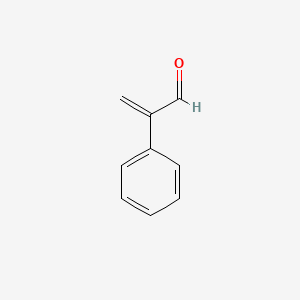

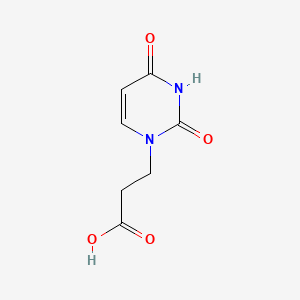

“1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-” is a chemical compound with the molecular formula C6H6N2O4 . It is also known by other names such as “2-(2,4-dioxopyrimidin-1-yl)acetic acid” and "(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string "C1=CN(C(=O)NC1=O)CC(=O)O" . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two carbonyl (C=O) groups .Physical And Chemical Properties Analysis

The molecular weight of “1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-” is 170.12 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

Antimicrobial Activity

The pyrimidine scaffold is a prominent feature in compounds with antimicrobial properties. Research has shown that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which share a similar pyrimidine structure, exhibit significant antimicrobial activity . This suggests that “1(2H)-Pyrimidinepropanoic acid” derivatives could be synthesized and tested for their potential as new antimicrobial agents, contributing to the fight against resistant strains of bacteria and other pathogens.

Antiviral Applications

In the realm of antiviral research, the pyrimidine ring system has been identified as a core structure in the development of novel antiviral agents. The structural similarity of “1(2H)-Pyrimidinepropanoic acid” to these compounds indicates its potential utility in the synthesis of new drugs that could inhibit viral replication and combat various viral diseases .

Antihypertensive Agents

The pyrimidine ring is also found in antihypertensive drugs. It has been reported that certain 1,2,4-benzothiadiazine-1,1-dioxides, which are structurally related to “1(2H)-Pyrimidinepropanoic acid”, have been synthesized and tested as antihypertensive agents . This opens up possibilities for the compound to be used in the development of new medications to manage high blood pressure.

Anticancer Research

Pyrimidine derivatives have been explored for their anticancer properties. The ability of these compounds to interfere with cell division and proliferation makes them candidates for cancer treatment research. “1(2H)-Pyrimidinepropanoic acid” could potentially be modified to enhance its efficacy and selectivity towards cancer cells, offering a new avenue for anticancer drug development .

Antifungal Applications

The pyrimidine structure is conducive to antifungal activity as well. Studies on related compounds, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, have shown substantial antifungal properties against various phytopathogenic fungi . This suggests that “1(2H)-Pyrimidinepropanoic acid” could be a starting point for the synthesis of new antifungal agents.

AMPA Receptor Modulators

AMPA receptors play a crucial role in fast synaptic transmission in the central nervous system. Compounds with a pyrimidine structure have been synthesized and tested as activators of AMPA receptors, indicating the potential of “1(2H)-Pyrimidinepropanoic acid” in the development of treatments for neurological disorders .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit binding affinities at the glycine binding site of the nmda receptor–channel complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as the nmda receptor, leading to changes in the receptor’s function .

Biochemical Pathways

The interaction with the nmda receptor suggests that it may influence pathways related to synaptic plasticity and memory function .

Result of Action

Its interaction with the nmda receptor suggests potential effects on synaptic plasticity and memory function .

properties

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREWQDQQBBUISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183703 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- | |

CAS RN |

2950-82-5 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2950-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.